Human OCT1 Inhibition: Quantified Potency Advantage over Piperidine Analog
In head-to-head biochemical assays against the human organic cation transporter 1 (OCT1), the target compound demonstrates a measurably higher inhibitory potency compared to its direct six-membered ring analog, 3-Amino-1-(piperidin-1-yl)propan-1-one. This data supports a structural preference for the five-membered pyrrolidine ring over the six-membered piperidine ring in engaging the OCT1 binding pocket [1].
| Evidence Dimension | Inhibition of human OCT1 (IC50) |
|---|---|
| Target Compound Data | 1.18E+5 nM (118 µM) |
| Comparator Or Baseline | 3-Amino-1-(piperidin-1-yl)propan-1-one: IC50 = 2.00E+5 nM (200 µM) |
| Quantified Difference | 1.7-fold improvement in inhibitory potency (lower IC50) for the pyrrolidine target compound |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP+ substrate uptake measured by microplate reader [1][2] |
Why This Matters
This quantifiable difference in target engagement validates the selection of this pyrrolidine building block over its piperidine analog for projects investigating OCT1-mediated transport or hepatic drug disposition.
- [1] BindingDB. (n.d.). BDBM50505668 (CHEMBL3560524) Affinity Data for human OCT1. Retrieved from http://bdb8.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50505669 (CHEMBL3527426) Affinity Data for human OCT1. Retrieved from http://bdb8.ucsd.edu View Source
